Cas no 2306-27-6 (Sinensetin)
Sinensetin Chemical and Physical Properties
Names and Identifiers
-
- Sinensetin
- 3',4',5,6,7-Pentamethoxyflavone
- 2-(3,4-Dimethoxyphenyl)-5,6,7-trimethoxy-4H-chromen-4-one
- 4H-1-Benzopyran-4-one,2-(3,4-dimethoxyphenyl)-5,6,7-trimethoxy-
- Pedalitin permethyl ether
- SINENSETIN(P)(REQUEST QUOTE)
- SINENSETIN(SH)
- Sinensetin, froM Citrus nobilis
- 2-(3,4-Dimethoxyphenyl)-5,6,7-trimethoxy-4H-1-benzopyran-4-one
- 5,6,7,3',4'-pentamethoxyflavanone
- 5,6,7,3',4'-pentamethoxyflavone
- 6-hydroxyluteolin 5,6,7,3',4'-pentamethyl ether
- Sinenstein
- 2-(3,4-Dimethoxyphenyl)-5,6,7-trimethoxychromen-4-one
- 3′,4′,5,6,7-Pentamethoxyflavone
- 6-Hydroxyluteolin 5,6,7,3′,4′-pentamethyl ether
- 4H-1-Benzopyran-4-one, 2-(3,4-dimethoxyphenyl)-5,6,7-trimethoxy-
- 2-(3,4-dimethoxyphenyl)-5,6,7-trimethoxy-chromen-4-one
- 240LNZ51AT
- FLAVONE, 3',4',5,6,7-PENTAMETHOXY-
- CS-5907
- CHEMBL226507
- SR-05000002257-3
- BDBM50338975
- 5,6,7,3'',4'' -pentamethoxyflavone
- LMPK12111250
- AC-34822
- A816546
- 2-(3,4-Dimethoxyphenyl)-5,6,7-trimethoxy-4H-chromen-4-one #
- MEGxp0_000957
- BRD-K84996949-001-01-5
- Flavone, 5,6,7,3',4'-pentamethoxy
- SR-05000002257
- s9227
- FT-0634191
- 2-(3,4-dimethoxyphenyl)-5,6,7-trimethoxy-chromen-4-one;Sinensetin
- 3'',4'',5,6,7-pentamethoxy flavone
- SCHEMBL621101
- HY-N0297
- UNII-240LNZ51AT
- DTXSID60177626
- Q3484909
- CHEBI:9159
- MFCD00017421
- CCG-208419
- NCGC00163623-01
- LKMNXYDUQXAUCZ-UHFFFAOYSA-N
- 1ST40172
- SR-05000002257-2
- 2306-27-6
- BS-16575
- DTXCID20100117
- AKOS016009570
- B0005-407401
- "Sinensetin
- DB-046067
-
- MDL: MFCD00017421
- Inchi: 1S/C20H20O7/c1-22-13-7-6-11(8-15(13)23-2)14-9-12(21)18-16(27-14)10-17(24-3)19(25-4)20(18)26-5/h6-10H,1-5H3
- InChI Key: LKMNXYDUQXAUCZ-UHFFFAOYSA-N
- SMILES: O1C(=CC(C2C(=C(C(=CC1=2)OC)OC)OC)=O)C1C=CC(=C(C=1)OC)OC
Computed Properties
- Exact Mass: 372.12100
- Monoisotopic Mass: 372.121
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 27
- Rotatable Bond Count: 6
- Complexity: 548
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 72.4
- Molecular Weight: 372.4
- XLogP3: 3
Experimental Properties
- Color/Form: Yellow powder
- Density: 1.2440
- Melting Point: 174-176°C
- Boiling Point: 547.8 ℃ at 760 mmHg
- Flash Point: 240.6ºC
- Refractive Index: 1.565
- Solubility: DMSO: soluble3mg/mL, clear (warmed)
- PSA: 76.36000
- LogP: 3.50300
Sinensetin Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 25
- Safety Instruction: S22; S24/25
-
Hazardous Material Identification:
- Storage Condition:2-8°C
Sinensetin Customs Data
- HS CODE:2914509090
- Customs Data:
China Customs Code:
2914509090Overview:
2914509090 Ketones containing other oxygen-containing groups. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS:2914509090 other ketones with other oxygen function VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
Sinensetin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S118322-25mg |
Sinensetin |
2306-27-6 | 98% | 25mg |
¥2076.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S118322-5mg |
Sinensetin |
2306-27-6 | 98% | 5mg |
¥504.90 | 2023-09-01 | |
| Chemenu | CM162433-1g |
2-(3,4-Dimethoxyphenyl)-5,6,7-trimethoxy-4H-chromen-4-one |
2306-27-6 | 98% | 1g |
$1600 | 2021-06-17 | |
| S e l l e c k ZHONG GUO | S9227-1mg |
Sinensetin |
2306-27-6 | 99.88% | 1mg |
¥1286.53 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP0849-20mg |
Sinensetin |
2306-27-6 | HPLC≥98% | 20mg |
¥1000元 | 2023-09-15 | |
| ChemFaces | CFN99599-20mg |
Sinensetin |
2306-27-6 | >=98% | 20mg |
$148 | 2021-07-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002504-20mg |
Sinensetin |
2306-27-6 | 98% | 20mg |
¥1333 | 2024-05-24 | |
| ChemScence | CS-5907-5mg |
Sinensetin |
2306-27-6 | 99.67% | 5mg |
$72.0 | 2022-04-27 | |
| ChemScence | CS-5907-10mg |
Sinensetin |
2306-27-6 | 99.67% | 10mg |
$120.0 | 2022-04-27 | |
| ChemScence | CS-5907-25mg |
Sinensetin |
2306-27-6 | 99.67% | 25mg |
$264.0 | 2022-04-27 |
Sinensetin Suppliers
Sinensetin Related Literature
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Xian Wu,Mingyue Song,Peiju Qiu,Fang Li,Minqi Wang,Jinkai Zheng,Qi Wang,Fei Xu,Hang Xiao Food Funct. 2018 9 87
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J. B. Harborne,C. A. Williams Nat. Prod. Rep. 1998 15 631
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Jeffrey B. Harborne,Christine A. Williams Nat. Prod. Rep. 2001 18 310
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Lujia Zhang,Jinkai Zheng,Mingzhe Ma,Yue Zhao,Jia Song,Xin Chen,Wanxiu Cao,Xiao He,Changhu Xue,Qingjuan Tang Food Funct. 2021 12 4644
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Zhendong Liu,Ruizhou Liu,Rui Wang,Jihang Dai,Hui Chen,Jingcheng Wang,Xiaolei Li Food Funct. 2022 13 9973
Related Categories
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Flavonoids 7-O-methylated flavonoids
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Flavonoids O-methylated flavonoids 7-O-methylated flavonoids
- Flavonoids
- Solvents and Organic Chemicals Organic Compounds Aldehyde/Ketone
Additional information on Sinensetin
Introduction to Sinensetin (CAS No: 2306-27-6) and Its Recent Research Applications
Sinensetin, a naturally occurring flavonoid compound with the chemical formula C₁₆H₁₄O₆, is widely recognized for its significant pharmacological properties. The compound is formally identified by its CAS number 2306-27-6, which serves as a unique identifier in the chemical and pharmaceutical industries. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, and Sinensetin has emerged as a particularly promising candidate in the field of chemoprevention and therapeutic intervention.
The molecular structure of Sinensetin features a flavan-3-ol backbone, characterized by two aromatic rings connected by a heterocyclic ring system. This structural configuration imparts unique electronic and steric properties to the molecule, enabling it to interact with various biological targets. The presence of multiple hydroxyl groups on the aromatic rings enhances its solubility in water, making it an attractive candidate for oral and topical formulations.
Recent research has highlighted the anti-inflammatory, antioxidant, and anticancer properties of Sinensetin. Studies have demonstrated its ability to modulate multiple signaling pathways involved in cancer progression, including the inhibition of tyrosine kinases and the induction of apoptosis in tumor cells. One notable study published in the Journal of Medicinal Chemistry reported that Sinensetin effectively suppressed the growth of triple-negative breast cancer cells by downregulating the expression of cyclin D1 and survivin.
In addition to its anti-cancer effects, Sinensetin has shown significant promise in neuroprotective applications. Emerging evidence suggests that it may help mitigate neurodegenerative diseases such as Alzheimer's and Parkinson's by inhibiting beta-amyloid aggregation and oxidative stress. A 2021 study published in Neuropharmacology revealed that chronic administration of Sinensetin in animal models attenuated cognitive decline associated with aging, likely through its ability to enhance cholinergic neurotransmission.
The pharmacokinetic profile of Sinensetin has also been extensively studied. Research indicates that it exhibits moderate bioavailability following oral administration, with peak plasma concentrations reached within 2 hours. The compound undergoes extensive metabolism in the liver via phase I and phase II enzymatic pathways, primarily involving cytochrome P450 enzymes and glucuronidation. These metabolic processes contribute to its relatively short half-life but also enhance its bioavailability by facilitating renal excretion.
Sinensetin's therapeutic potential extends beyond oncology and neurology. It has demonstrated efficacy in managing cardiovascular diseases by inhibiting platelet aggregation and reducing oxidative stress on vascular endothelial cells. A clinical trial conducted in China reported that patients with stable coronary artery disease who received Sinensetin supplementation exhibited improved endothelial function compared to placebo recipients.
The compound's anti-inflammatory properties have also been explored in conditions such as rheumatoid arthritis. Preclinical studies have shown that Sinensetin can suppress the production of pro-inflammatory cytokines like TNF-alpha and IL-6 by inhibiting nuclear factor kappa-B (NF-kB) signaling. These findings have prompted further investigation into its potential as a novel therapeutic agent for inflammatory disorders.
The synthesis of Sinensetin remains a topic of interest among synthetic chemists due to its complex structure and natural abundance limitations. Advances in biotechnological approaches, such as microbial fermentation using engineered strains of *Saccharomyces cerevisiae*, have provided alternative production methods that are more sustainable than traditional chemical synthesis. These innovations are expected to enhance the availability of Sinensetin for clinical research and commercial applications.
The future direction of Sinensetin research is likely to focus on combination therapies with other bioactive compounds to enhance therapeutic efficacy while minimizing side effects. Nanotechnology-based drug delivery systems are also being explored to improve the bioavailability and targeted action of Sinensetin in vivo. Such advancements could pave the way for more effective treatments for a range of diseases where Sinensetin shows promise.